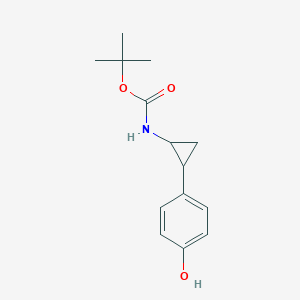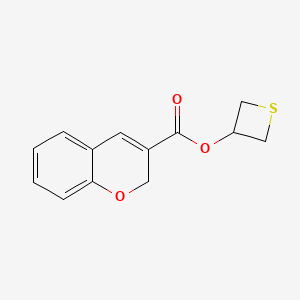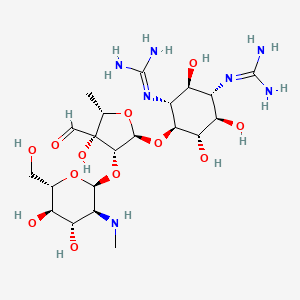![molecular formula C27H34N4O4 B12935065 N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide CAS No. 176370-46-0](/img/structure/B12935065.png)
N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a tetrahydropyrimidine ring with a hydroxybenzamide moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the subsequent attachment of the hydroxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide: shares similarities with other tetrahydropyrimidine derivatives and hydroxybenzamide compounds.
Other similar compounds: include various substituted tetrahydropyrimidines and hydroxybenzamides with different functional groups and side chains.
Uniqueness
The uniqueness of N-(6-Amino-3-methyl-2,4-dioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
176370-46-0 |
|---|---|
Fórmula molecular |
C27H34N4O4 |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
N-[4-amino-1-methyl-3-(4-methylphenyl)-2,6-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C27H34N4O4/c1-5-7-9-18-15-20(16-19(23(18)32)10-8-6-2)25(33)29-22-24(28)31(27(35)30(4)26(22)34)21-13-11-17(3)12-14-21/h11-16,32H,5-10,28H2,1-4H3,(H,29,33) |
Clave InChI |
MVGJGFDLHXMKBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


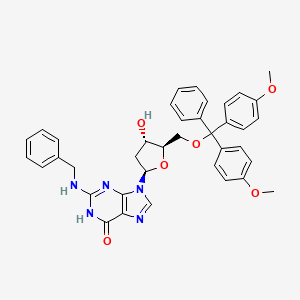
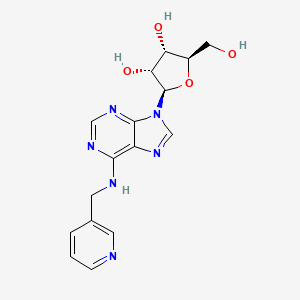
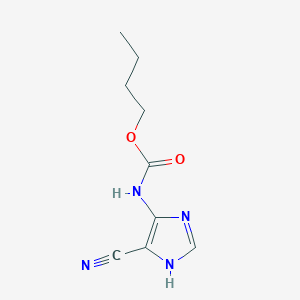
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)
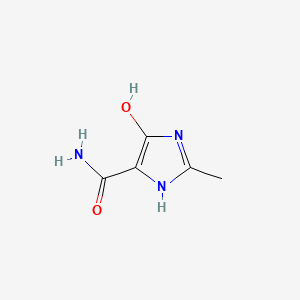
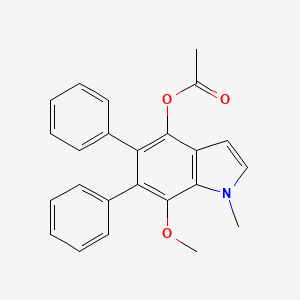
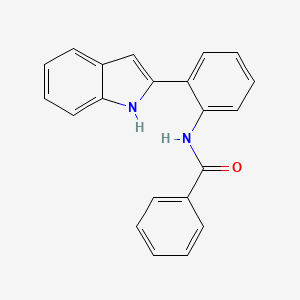
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)

